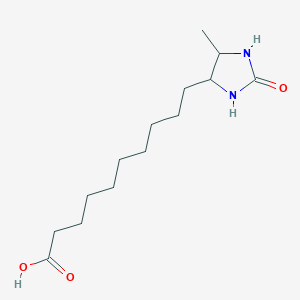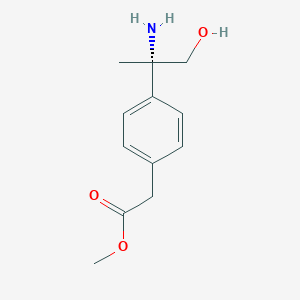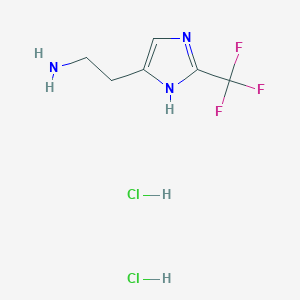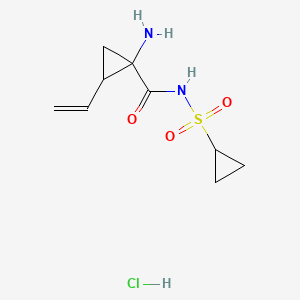![molecular formula C17H11ClN4O4 B15219447 Benzamide, 2-chloro-5-nitro-N-[4-(2-pyrimidinyloxy)phenyl]- CAS No. 647853-08-5](/img/structure/B15219447.png)
Benzamide, 2-chloro-5-nitro-N-[4-(2-pyrimidinyloxy)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-nitro-N-(4-(pyrimidin-2-yloxy)phenyl)benzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a chloro group, a nitro group, and a pyrimidin-2-yloxy group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitro-N-(4-(pyrimidin-2-yloxy)phenyl)benzamide typically involves a multi-step process. One common synthetic route starts with the nitration of 2-chlorobenzamide to introduce the nitro group. This is followed by the coupling of the nitrated intermediate with 4-(pyrimidin-2-yloxy)aniline under suitable conditions to form the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-5-nitro-N-(4-(pyrimidin-2-yloxy)phenyl)benzamide may involve large-scale nitration and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-nitro-N-(4-(pyrimidin-2-yloxy)phenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., Pd/C).
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the aromatic ring, using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Amines, thiols, solvents like DMF or ethanol
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products Formed
Reduction: 2-Amino-5-chloro-N-(4-(pyrimidin-2-yloxy)phenyl)benzamide
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Oxidized aromatic compounds
Applications De Recherche Scientifique
2-Chloro-5-nitro-N-(4-(pyrimidin-2-yloxy)phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is investigated for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-nitro-N-(4-(pyrimidin-2-yloxy)phenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The pyrimidin-2-yloxy group enhances the compound’s ability to bind to nucleic acids or proteins, thereby modulating biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-nitro-N-(4-(pyrimidin-2-ylsulfamoyl)phenyl)benzamide
- 2-Chloro-5-methyl-4-nitropyridine 1-oxide
Uniqueness
2-Chloro-5-nitro-N-(4-(pyrimidin-2-yloxy)phenyl)benzamide is unique due to the presence of the pyrimidin-2-yloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and binding affinity to biological targets, making it a valuable scaffold for drug development and other applications.
Propriétés
Numéro CAS |
647853-08-5 |
|---|---|
Formule moléculaire |
C17H11ClN4O4 |
Poids moléculaire |
370.7 g/mol |
Nom IUPAC |
2-chloro-5-nitro-N-(4-pyrimidin-2-yloxyphenyl)benzamide |
InChI |
InChI=1S/C17H11ClN4O4/c18-15-7-4-12(22(24)25)10-14(15)16(23)21-11-2-5-13(6-3-11)26-17-19-8-1-9-20-17/h1-10H,(H,21,23) |
Clé InChI |
KHYKKZNXKFGIHX-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


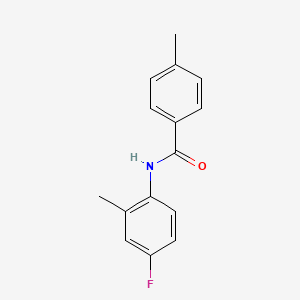
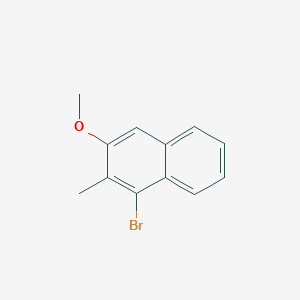
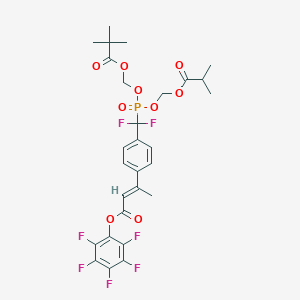
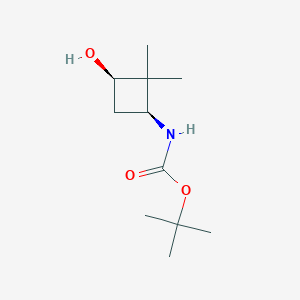
![tert-Butyl (8aS)-6-oxo-7-(prop-2-yn-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B15219391.png)
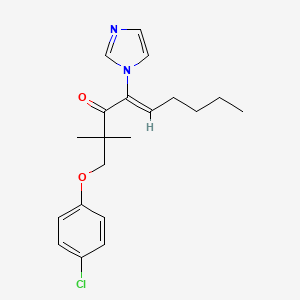

![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid](/img/structure/B15219414.png)
![2-Amino-7-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B15219417.png)

